molecular formula C30H28N2O4 B4015418 methyl 4-[10-acetyl-3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate

methyl 4-[10-acetyl-3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate

Cat. No. B4015418
M. Wt: 480.6 g/mol
InChI Key: DFIWWTJUHYTFJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related dibenzo[b,e][1,4]diazepine derivatives involves multiple methods, including aminolysis, Bischler-Napieralski type cyclodehydration, and cyclodehydration using various condensing agents. These methods provide a foundation for synthesizing complex derivatives like the compound (Hunziker, Fischer, & Schmutz, 1967).

Molecular Structure Analysis

Molecular structure analysis of similar compounds shows that certain dibenzo[b,e][1,4]diazepine derivatives exhibit a diverse range of structures based on substitutions and modifications in their chemical synthesis. The crystal structure analysis of related compounds can reveal detailed insights into the spatial arrangement and bonding, aiding in understanding the molecular structure of the compound of interest (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

Dibenzo[b,e][1,4]diazepine derivatives undergo various chemical reactions, including halogenation, methylation, and cyclocondensation, leading to a wide array of chemical properties. These reactions are crucial for modifying the chemical and pharmacological properties of the compounds (K. Matsuo, Yoshida, Ohta, & Tanaka, 1986).

Physical Properties Analysis

The physical properties of dibenzo[b,e][1,4]diazepine derivatives, including solubility, melting point, and crystalline structure, are influenced by their chemical structure. These properties are essential for determining the compound's applicability in different scientific domains (Al-Said & Al-Sghair, 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for chemical modifications, are determined by the functional groups and overall molecular structure of dibenzo[b,e][1,4]diazepine derivatives. These properties are critical for exploring the compound's utility in chemical synthesis and potential applications (Nagarajan & Shah, 1976).

properties

IUPAC Name

methyl 4-[5-acetyl-9-(4-methylphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O4/c1-18-8-10-20(11-9-18)23-16-25-28(27(34)17-23)29(21-12-14-22(15-13-21)30(35)36-3)32(19(2)33)26-7-5-4-6-24(26)31-25/h4-15,23,29,31H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIWWTJUHYTFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C)C5=CC=C(C=C5)C(=O)OC)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[10-acetyl-3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[10-acetyl-3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate
Reactant of Route 2
methyl 4-[10-acetyl-3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate
Reactant of Route 3
Reactant of Route 3
methyl 4-[10-acetyl-3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate
Reactant of Route 4
methyl 4-[10-acetyl-3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate
Reactant of Route 5
methyl 4-[10-acetyl-3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate
Reactant of Route 6
methyl 4-[10-acetyl-3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate

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